molecular formula C9H15NO2 B2662222 2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile CAS No. 2112519-12-5

2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile

Cat. No.: B2662222
CAS No.: 2112519-12-5
M. Wt: 169.224
InChI Key: IEDRBZJFNARZGS-UHFFFAOYSA-N
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Description

2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is characterized by the presence of an oxane ring substituted with a methoxymethyl group and an acetonitrile group. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile typically involves the reaction of 4-(Methoxymethyl)oxane with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methoxymethyl)oxan-4-yl]acetate
  • 2-[4-(Methoxymethyl)oxan-4-yl]amine
  • 2-[4-(Methoxymethyl)oxan-4-yl]alcohol

Uniqueness

2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile is unique due to its combination of an oxane ring with a methoxymethyl and acetonitrile group. This structural arrangement imparts distinct chemical reactivity and properties compared to other similar compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industry .

Properties

IUPAC Name

2-[4-(methoxymethyl)oxan-4-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-11-8-9(2-5-10)3-6-12-7-4-9/h2-4,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDRBZJFNARZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCOCC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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